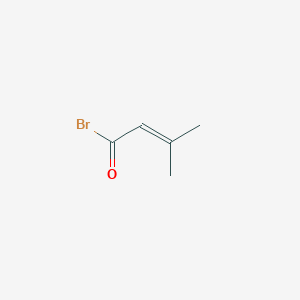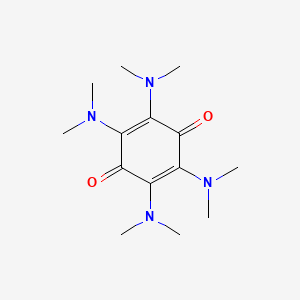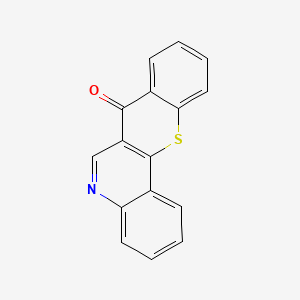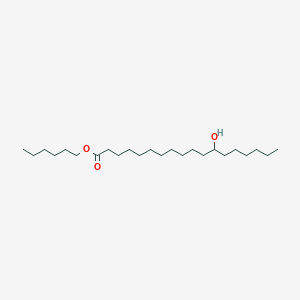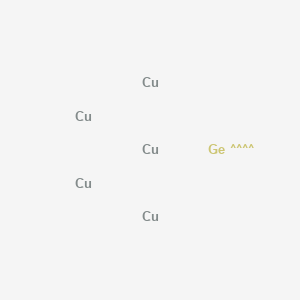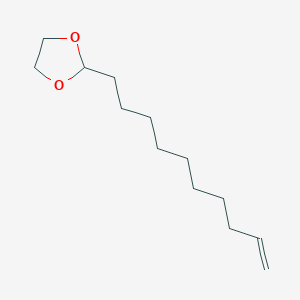
2-(Dec-9-en-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dec-9-en-1-yl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dec-9-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-9-en-1-yl)-1,3-dioxolane typically involves the reaction of dec-9-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as silica-supported boric acid, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Dec-9-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the dec-9-en-1-yl group to a single bond, yielding saturated derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Diols: Resulting from further oxidation of the epoxides.
Functionalized Derivatives: Obtained through substitution reactions on the dioxolane ring.
Scientific Research Applications
2-(Dec-9-en-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dec-9-en-1-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxolane ring can act as a ligand, binding to active sites of enzymes and modulating their activity. Additionally, the dec-9-en-1-yl group can interact with hydrophobic regions of proteins, influencing their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Dec-9-en-1-yl acetate: Similar in structure but contains an acetate group instead of a dioxolane ring.
9-Decen-1-yl 10-undecenoate: Contains a similar alkyl chain but with different functional groups.
Succinic acid, dec-2-yl dec-9-en-1-yl ester: Another compound with a similar alkyl chain but different ester functional groups.
Uniqueness
2-(Dec-9-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
6316-55-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-dec-9-enyl-1,3-dioxolane |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-13-14-11-12-15-13/h2,13H,1,3-12H2 |
InChI Key |
CLACVXCEHDUPTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


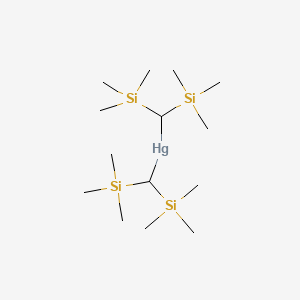


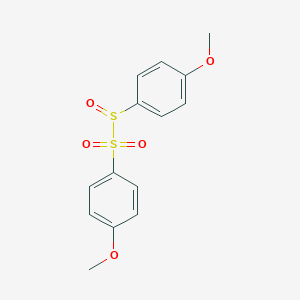
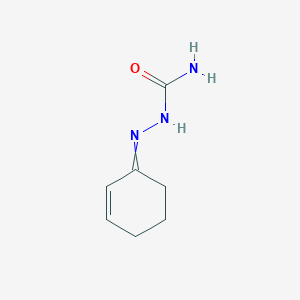

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
